2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenylmethanol
- 1-Methyl-2-pyrrolylmethanol
- 2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)ketone
Uniqueness
2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol stands out due to its unique combination of the 2,4-dimethylphenyl and 1-methyl-2-pyrrolyl groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-4-8-15(13)3/h4-9,14,16H,1-3H3 |
InChI Key |
HDNBLWYNRUWSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CN2C)O)C |
Origin of Product |
United States |
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